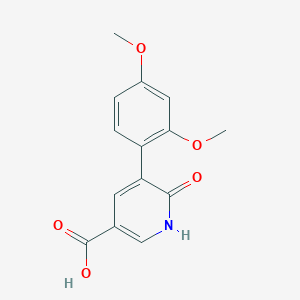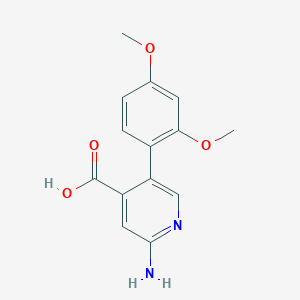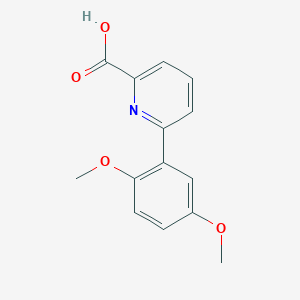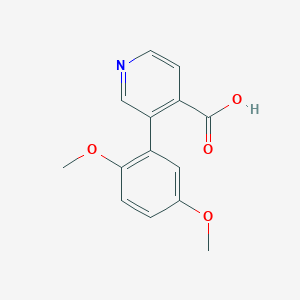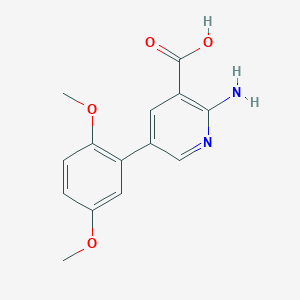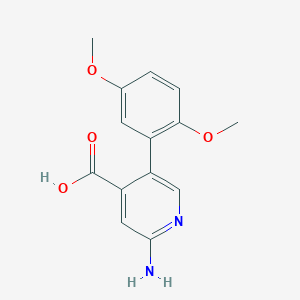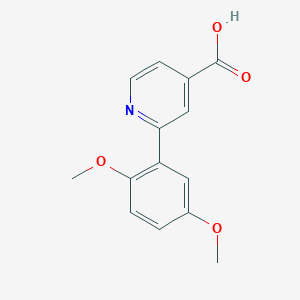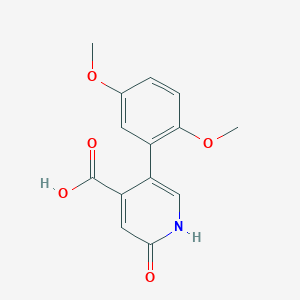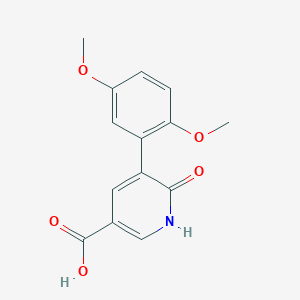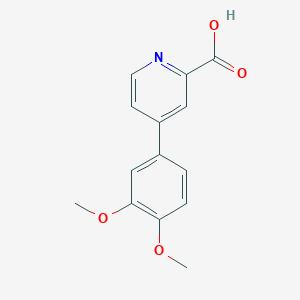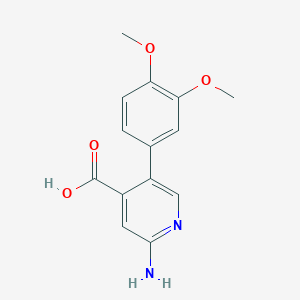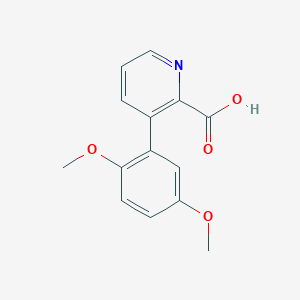
3-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)picolinic acid (DMPPA) is an organic compound that has been widely studied due to its versatile range of applications in scientific research. It is a white crystalline solid, with a molecular weight of 206.25 g/mol, and a melting point of 159-161°C. DMPPA is a derivative of picolinic acid, which is a naturally occurring molecule found in plants, fungi, and bacteria. It has a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
作用機序
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The exact mechanism of action of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not completely understood, but it is believed to work by inhibiting the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It is also believed to have a role in the regulation of the immune system, by modulating the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It has also been shown to have anti-inflammatory effects, by modulating the production of cytokines and other inflammatory mediators. In addition, 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have anti-cancer effects, by inhibiting the growth of cancer cells.
実験室実験の利点と制限
The use of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive, and can be synthesized easily from commercially available compounds. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and so must be used in organic solvents. It is also toxic in large doses, and so must be handled with care.
将来の方向性
There are a number of potential future directions for research into 3-(2,5-Dimethoxyphenyl)picolinic acid, 95%. These include further studies into its antimicrobial, antifungal, and anti-inflammatory properties, and its potential use as an anti-cancer agent. Additionally, further studies into its mechanism of action and biochemical and physiological effects are needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, heterocyclic compounds, and other compounds would be beneficial.
合成法
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 2,5-dimethoxyphenol and picolinic acid, using a catalytic amount of sodium hydroxide. The reaction is carried out at reflux temperature for 1-2 hours, and yields a white crystalline solid.
科学的研究の応用
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely studied for its various applications in scientific research. It has been used in the synthesis of various compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is an important intermediate in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as 5-amino-2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of antifungal agents. 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of various heterocyclic compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of anti-inflammatory agents.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCEKKSJPJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

